molecular formula C16H19N B8735788 4'-Butyl[1,1'-biphenyl]-3-amine CAS No. 920304-15-0

4'-Butyl[1,1'-biphenyl]-3-amine

Cat. No.: B8735788
CAS No.: 920304-15-0
M. Wt: 225.33 g/mol
InChI Key: YBCKKZSFYLKLHG-UHFFFAOYSA-N
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Description

4'-Butyl[1,1'-biphenyl]-3-amine is a biphenyl derivative featuring a butyl group (-C₄H₉) at the 4' position of the biphenyl scaffold and an amine (-NH₂) group at the 3 position (meta position relative to the biphenyl bond).

Properties

CAS No.

920304-15-0

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

3-(4-butylphenyl)aniline

InChI

InChI=1S/C16H19N/c1-2-3-5-13-8-10-14(11-9-13)15-6-4-7-16(17)12-15/h4,6-12H,2-3,5,17H2,1H3

InChI Key

YBCKKZSFYLKLHG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC(=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Substituents on the biphenyl scaffold significantly alter physical properties. For example:

  • 4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine (molecular weight: 225.33 g/mol) has a bulky tert-butyl group, which reduces solubility in polar solvents due to steric hindrance and increased hydrophobicity .
  • 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine (molecular weight: 201.24 g/mol) exhibits a lower boiling point (predicted: 482°C) compared to non-fluorinated analogs, as fluorine’s electronegativity weakens intermolecular interactions .
  • N-Benzyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,1'-biphenyl]-3-amine (molecular weight: 407.47 g/mol) has a heterocyclic oxadiazole group, increasing melting point (151–153°C) due to hydrogen bonding and π-π stacking .

The 4'-butyl group in the target compound is anticipated to lower melting points relative to polar substituents (e.g., oxadiazole) but enhance solubility in organic solvents compared to halogens or trifluoromethyl groups.

Spectroscopic Characteristics

Key spectral data for analogous compounds:

Compound ¹H NMR Shifts (δ, ppm) HRMS (m/z) Ref.
4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine 7.45–7.55 (aromatic H), 5.20 (NH₂) 304.12 [M+H]⁺
N-Benzyl-5-(5-phenyloxazol-2-yl)-[1,1'-biphenyl]-3-amine 7.30–7.80 (aromatic H), 4.40 (CH₂) 407.47 [M+H]⁺
3'-(Naphthalen-1-yl)-[1,1'-biphenyl]-4-amine 6.90–7.80 (aromatic H), 3.10 (NH₂) 295.38 [M+H]⁺

The 4'-butyl group is expected to upfield-shift aromatic protons in ¹H NMR due to electron donation, while its aliphatic protons (δ ~0.8–1.6 ppm) would distinguish it from shorter alkyl chains.

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